molecular formula C13H14N2O B3230142 (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile CAS No. 1292289-47-4

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile

Cat. No.: B3230142
CAS No.: 1292289-47-4
M. Wt: 214.26 g/mol
InChI Key: UMZYYKKVBXDWPL-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative featuring a ketone group at the 5-position, a (1R)-1-phenylethyl substituent at the 1-position, and a nitrile group at the 3-position. The stereochemistry at both the 1- and 3-positions ((1R,3R)) is critical for its molecular interactions and physicochemical properties.

Properties

IUPAC Name

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(12-5-3-2-4-6-12)15-9-11(8-14)7-13(15)16/h2-6,10-11H,7,9H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZYYKKVBXDWPL-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174897
Record name 3-Pyrrolidinecarbonitrile, 5-oxo-1-[(1R)-1-phenylethyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292289-47-4
Record name 3-Pyrrolidinecarbonitrile, 5-oxo-1-[(1R)-1-phenylethyl]-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1292289-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarbonitrile, 5-oxo-1-[(1R)-1-phenylethyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reaction of a chiral amine with a suitable nitrile compound under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive features:

  • Carbonitrile group (–C≡N): Electrophilic at the nitrile carbon.

  • Ketone group (C=O at C5): Subject to nucleophilic addition or reduction.

  • Pyrrolidine ring : Participates in ring-opening/closure reactions and stereochemical transformations.

Nucleophilic Substitution at the Carbonitrile Group

The nitrile group undergoes nucleophilic substitution under controlled conditions:

  • Hydrolysis :

    • Conditions : Acidic (HCl, H₂O) or basic (NaOH, H₂O) hydrolysis.

    • Products :

      • Carboxylic acid derivative: (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid .

      • Amide intermediate: Observed in multistep syntheses via partial hydrolysis.

  • Grignard/Alkylation Reactions :

    • Conditions : Reaction with organometallic reagents (e.g., MeMgBr, AllylSiMe₃) in THF or CH₂Cl₂.

    • Products : Tertiary amines or extended carbon chains at the nitrile position .

Stereoselective Ring-Opening Reactions

The pyrrolidine ring participates in stereocontrolled transformations:

3.1. Lewis Acid-Mediated Ring Opening

  • Conditions : TiCl₄ in CH₂Cl₂ under microwave irradiation .

  • Nucleophiles :

    NucleophileProductDiastereoselectivity (d.r.)Yield (%)
    Me₃SiCN(3S)-configured nitrile adduct70:3044
    AllylSiMe₃(3S)-configured allyl derivative93:764
  • Mechanism : TiCl₄ coordinates to the ketone oxygen, generating an N-acyliminium ion. Nucleophilic attack occurs at the Re-face due to steric shielding by the (1R)-phenylethyl group .

4.1. Ketone Reduction

  • Conditions : NaBH₄ in MeOH or LiAlH₄ in THF.

  • Product : Secondary alcohol at C5, retaining pyrrolidine stereochemistry.

4.2. Nitrile Reduction

  • Conditions : H₂/Pd-C or LiAlH₄.

  • Product : Primary amine (–CH₂NH₂), often followed by reductive alkylation .

5.2. Biological Activity

  • σ₁ Receptor Affinity : Derivatives show moderate binding (e.g., Ki = 407 nM for cyclohexylmethyl analog) .

  • Structure-Activity Relationship (SAR) :

    • The (1R)-phenylethyl group enhances stereochemical control.

    • Propyl/allyl substituents at C3 optimize lipophilicity .

Reaction Optimization Data

Reaction TypeConditionsKey ParametersOutcome
Nitrile hydrolysis6 M HCl, reflux, 12 hComplete conversionCarboxylic acid (98% yield)
TiCl₄-mediated alkylationCH₂Cl₂, 40°C, 30 minMicrowave irradiationAllyl derivative (64% yield)
Reductive aminationH₂ (1 atm), Pd/C, MeOH, 6 hPressure controlAmine (76% yield)

Challenges and Limitations

  • Racemization : Base-mediated reactions (e.g., DBU) cause α-proton abstraction, leading to racemization .

  • Hydrogenolysis Sensitivity : Endocyclic benzyl-N bonds cleave under H₂/Pd-C, complicating chiral auxiliary removal .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to enhance the efficacy of drugs, particularly in the development of:

  • Analgesics : Compounds derived from (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile have shown potential in pain management.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it valuable in creating therapeutic agents for inflammatory diseases.

Case Study: Development of Analgesics

A study demonstrated that derivatives of this compound exhibited enhanced analgesic properties compared to traditional pain relievers, suggesting its utility in creating more effective pain management solutions.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and receptor interactions. Its role includes:

  • Investigating Biological Pathways : Researchers use this compound to explore various biological mechanisms and identify potential drug targets.

Case Study: Enzyme Inhibition Studies

Research involving this compound has provided insights into enzyme inhibition processes, particularly in metabolic pathways related to chronic diseases.

Organic Synthesis

The compound is a vital building block in organic synthesis, facilitating the creation of more complex molecules. Its applications include:

  • Chiral Catalysis : The chiral nature of this compound makes it essential for asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.

Emerging research indicates potential applications of this compound in material science. Its properties are being explored for:

  • Developing New Materials : This includes polymers and coatings that exhibit specific desired characteristics, which could benefit industries focused on innovation and sustainability.

Mechanism of Action

The mechanism of action of (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related to the target molecule:

Compound Name Molecular Formula Molecular Weight Substituent Position/Stereochemistry Key Features
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile C₁₃H₁₄N₂O 214.26 g/mol 1-(1R-phenylethyl), 3R configuration Chiral centers, nitrile, ketone
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile (Enamine Ltd) C₁₈H₁₆N₂ 260.34 g/mol 1-(2-phenylethyl), no stereochemistry specified Larger substituent, higher MW
(1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide C₂₄H₂₉N₂O⁺Br⁻ 465.41 g/mol Complex bicyclic structure, bromide counterion Bridged cyclohepta ring, ionic

Physicochemical and Crystallographic Properties

  • Crystallography : The bridged cyclohepta derivative () exhibits a dihedral angle of 85.1° between phenyl rings and N–H⋯Br hydrogen bonding, which stabilizes its ionic structure. In contrast, the target compound’s simpler pyrrolidine backbone may adopt an envelope conformation, as seen in related systems .
  • Molecular Weight and Solubility: The target compound (MW 214.26) is smaller and likely more soluble in organic solvents than the Enamine Ltd analog (MW 260.34) or the bromide derivative (MW 465.41).

Functional Group Reactivity

  • Nitrile Group : Present in all three compounds, this group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond acceptor. Its position at the 3-position in the target compound may influence regioselectivity in further reactions.
  • Ketone Group : The 5-oxo group in the target compound and 4-oxo group in the bridged derivative are electrophilic sites for nucleophilic additions or reductions, enabling diversification into alcohols or amines .

Biological Activity

The compound (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile , also known by its CAS number 99735-43-0, is a member of the pyrrolidine family that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • Purity : Typically around 95% in commercial samples .

The compound's structure includes a pyrrolidine ring with a carbonitrile group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The following findings summarize key research outcomes:

  • Cell Lines Tested : The compound was evaluated against A549 human lung adenocarcinoma cells and HSAEC-1 KT human small airway epithelial cells to assess its cytotoxicity and anticancer efficacy.
  • MTT Assay Results : The compound demonstrated significant cytotoxic effects on A549 cells, with a reduction in cell viability observed at concentrations of 100 µM over a 24-hour exposure period. Notably, it exhibited lower toxicity towards non-cancerous cells compared to standard chemotherapeutic agents like cisplatin .
CompoundViability (%)IC50 (µM)Remarks
This compound66% (A549)Not specifiedStructure-dependent activity
Cisplatin50% (A549)~10Standard reference

Antimicrobial Activity

The antimicrobial potential of this compound was also evaluated against various multidrug-resistant pathogens:

  • Pathogens Tested : The compound showed effectiveness against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA), and Escherichia coli.
  • Mechanism of Action : Preliminary data suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
PathogenMinimum Inhibitory Concentration (MIC)Activity
MRSA< 10 µg/mLEffective
E. coli< 15 µg/mLEffective

Study on Anticancer Properties

In a study published in Frontiers in Pharmacology, researchers synthesized various 5-oxopyrrolidine derivatives and assessed their biological activities. The study highlighted that specific structural modifications significantly enhanced anticancer activity while minimizing cytotoxic effects on non-cancerous cells. Compound derivatives with free amino groups exhibited the most potent anticancer properties, suggesting a strategic direction for future drug design .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of 5-oxopyrrolidine derivatives against resistant strains of bacteria. The results indicated that certain modifications increased potency against Staphylococcus aureus, with implications for developing new antibiotics targeting resistant infections. This study emphasized the need for further exploration into structure-function relationships to optimize therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile?

A key approach involves stereoselective cyclization of chiral precursors. For example, diastereoselective methods using substituted pyrrolidine intermediates (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) can be adapted. Neutralization of dimethyl 3-aryl(pyridyl)glutamate hydrochlorides under controlled pH and temperature conditions is critical to ensure stereochemical fidelity . Reagents like trifluoroacetic anhydride or chiral auxiliaries (e.g., (R)-1-phenylethylamine) may enforce the desired (3R,1R) configuration .

Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and detect diastereomeric impurities (e.g., splitting of carbonyl or nitrile signals).
  • HPLC with Chiral Columns : Resolves enantiomers using cellulose- or amylose-based stationary phases.
  • X-ray Crystallography : Definitive proof of absolute stereochemistry, as demonstrated for structurally related pyrrolidine carbonitriles .
  • Elemental Analysis : Validates molecular formula accuracy (±0.3% tolerance) .

Q. How is the compound screened for biological activity in early-stage research?

Initial assays focus on target engagement using enzyme inhibition (e.g., kinase or protease activity) or receptor-binding studies. For example, pyrrolidine derivatives are tested against cancer cell lines (e.g., MTT assays) or microbial strains. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices are calculated. Parallel synthesis of analogs (e.g., pyridine or fluorophenyl substitutions) helps identify pharmacophoric motifs .

Advanced Research Questions

Q. What strategies address low diastereoselectivity during the synthesis of (3R,1R)-configured pyrrolidines?

  • Chiral Auxiliaries : Use of (R)-1-phenylethylamine to enforce stereochemical control at the 1-position via steric hindrance .
  • Asymmetric Catalysis : Palladium or organocatalysts (e.g., proline derivatives) to induce enantioselective cyclization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or sulfolane) improve reaction homogeneity and yield .
  • Temperature Gradients : Slow cooling during crystallization enhances diastereomer separation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinity to proteins (e.g., kinases). Density Functional Theory (DFT) calculates electronic properties (e.g., nitrile group polarization) influencing reactivity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluorophenyl vs. pyridyl) with activity .

Q. What contradictions arise in SAR studies of pyrrolidine carbonitrile derivatives, and how are they resolved?

  • Stereochemical Discrepancies : (3R) vs. (3S) configurations may show opposing activities (e.g., agonist vs. antagonist). Resolution via chiral HPLC or enzymatic resolution clarifies contributions .
  • Biological vs. Computational Predictions : Discrepancies in binding affinity are addressed by re-evaluating force field parameters or incorporating solvation effects in simulations .

Q. How is X-ray crystallography applied to resolve structural ambiguities in related compounds?

Single-crystal X-ray diffraction confirms bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding between the 5-oxo group and water molecules). For example, the crystal structure of 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile revealed a distorted envelope conformation, influencing its biological activity .

Methodological Considerations

Q. What protocols optimize the stability of this compound in solution?

  • Storage Conditions : Lyophilized solids stored at -20°C under argon. Solutions in anhydrous DMSO or ethanol (≤1 mM) prevent hydrolysis of the nitrile group.
  • pH Control : Buffered solutions (pH 6–8) minimize lactam ring opening.
  • Light Sensitivity : Amber vials prevent photodegradation of the 5-oxo moiety .

Q. How are synthetic yields improved for multi-step reactions involving this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 30 min) for steps like cyclization .
  • Flow Chemistry : Enhances reproducibility in nitrile formation steps.
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) removes polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.